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Compound of Interest

Compound Name: Cyclopentylurea

Cat. No.: B073516 Get Quote

This in-depth guide provides a comprehensive technical overview of Cyclopentylurea, a

molecule of significant interest to researchers, scientists, and professionals in drug

development. Moving beyond a simple data sheet, this document synthesizes critical

information on its chemical identity, synthesis, and key applications, with a focus on the

underlying scientific principles that guide its use in modern medicinal chemistry.

Core Chemical Identity of Cyclopentylurea
Cyclopentylurea, a derivative of urea featuring a cyclopentyl substituent, is a versatile building

block in organic synthesis. Its unique combination of a rigid cycloalkane and a hydrogen-bond-

donating-and-accepting urea moiety underpins its utility in the design of bioactive molecules.

Fundamental Chemical Identifiers
Accurate identification of a chemical entity is paramount for reproducible scientific research.

The primary identifiers for Cyclopentylurea are summarized below.
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Identifier Value Source(s)

CAS Number 1194-06-5 [1]

Molecular Formula C₆H₁₂N₂O [1]

Molecular Weight 128.17 g/mol [1]

IUPAC Name cyclopentylurea

Synonyms
1-Cyclopentylurea, N-

Cyclopentylurea
[1]

InChI

InChI=1S/C6H12N2O/c7-

6(9)8-5-3-1-2-4-5/h5H,1-4H2,

(H3,7,8,9)

[1]

InChIKey
CBEYJGNJOCTQGW-

UHFFFAOYSA-N

SMILES C1CCC(C1)NC(=O)N

Physicochemical Properties
The physical and chemical properties of Cyclopentylurea dictate its behavior in various

chemical and biological systems. It typically presents as a white crystalline solid and exhibits

solubility in polar organic solvents.[1] The urea functional group, with its carbonyl (C=O) and

two amine (NH2) groups, allows it to act as both a hydrogen bond donor and acceptor, a critical

feature for molecular recognition in biological systems.[1]

Synthesis of Cyclopentylurea: Methodologies and
Mechanistic Rationale
The synthesis of Cyclopentylurea can be approached through several established routes,

primarily involving the formation of the urea linkage. The choice of a specific synthetic pathway

is often dictated by the availability of starting materials, desired scale, and purity requirements.

Two common and reliable methods are detailed below.
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Method 1: Reaction of Cyclopentylamine with an
Isocyanate Precursor
This is a widely employed method for the synthesis of unsymmetrical ureas. The reaction

proceeds via the nucleophilic addition of an amine to an isocyanate.

Reactants

Reaction Product

Cyclopentylamine

Nucleophilic Addition

Isocyanate Precursor
(e.g., Potassium Isocyanate)

Cyclopentylurea

Click to download full resolution via product page

Caption: Synthesis of Cyclopentylurea via nucleophilic addition.

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve

cyclopentylamine (1.0 equivalent) in a suitable solvent such as water or a polar aprotic

solvent like dimethylformamide (DMF).

Addition of Isocyanate Source: To the stirred solution, add a solution of potassium isocyanate

(1.1 equivalents) in water. The use of a slight excess of the isocyanate source ensures

complete conversion of the starting amine.

Reaction Monitoring: The reaction is typically carried out at room temperature. The progress

can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

Product Isolation: Upon completion, the reaction mixture is often cooled in an ice bath to

precipitate the product. The solid Cyclopentylurea is then collected by vacuum filtration.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as ethanol/water, to yield the final product in high purity.
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Causality Behind Experimental Choices: The choice of a polar solvent is crucial as it facilitates

the dissolution of the ionic isocyanate precursor and the polar amine. The reaction is generally

exothermic and proceeds readily at room temperature without the need for heating.

Recrystallization is a standard and effective method for purifying solid organic compounds,

relying on the differential solubility of the product and impurities in a given solvent at different

temperatures.

Method 2: Reaction of Cyclopentyl Isocyanate with
Ammonia
An alternative approach involves the use of the more reactive cyclopentyl isocyanate and its

reaction with ammonia.

Reactants

Reaction Product
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Cyclopentylurea

Click to download full resolution via product page

Caption: Synthesis of Cyclopentylurea from cyclopentyl isocyanate.

Preparation of Ammonia Solution: Prepare a solution of ammonia in a suitable aprotic

solvent, such as diethyl ether or tetrahydrofuran (THF), in a reaction vessel cooled in an ice

bath.

Addition of Isocyanate: Slowly add a solution of cyclopentyl isocyanate (1.0 equivalent) in the

same solvent to the ammonia solution with vigorous stirring. The addition should be dropwise

to control the exothermic reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b073516?utm_src=pdf-body-img
https://www.benchchem.com/product/b073516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction and Precipitation: A white precipitate of Cyclopentylurea will form immediately

upon addition. Allow the reaction to stir for an additional 30 minutes to ensure complete

reaction.

Isolation and Purification: The product is collected by vacuum filtration, washed with cold

solvent to remove any unreacted starting materials, and dried under vacuum.

Causality Behind Experimental Choices: Isocyanates are highly electrophilic and react readily

with nucleophiles like ammonia. The reaction is typically fast and efficient. Using an aprotic

solvent prevents the isocyanate from reacting with the solvent. The low temperature helps to

control the exothermicity of the reaction.

The Role of Cyclopentylurea in Drug Discovery and
Development
The structural motifs present in Cyclopentylurea—the cyclopentyl group and the urea

functionality—are of significant interest in medicinal chemistry for their ability to impart

favorable pharmacological properties to drug candidates.

The Cyclopentyl Moiety: A Bioisostere with Benefits
The cyclopentyl group is often incorporated into drug molecules as a bioisostere for other

groups, such as a phenyl ring or a gem-dimethyl group. This substitution can lead to several

advantages:

Improved Metabolic Stability: The saturated nature of the cyclopentyl ring makes it less

susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic

rings.

Enhanced Lipophilicity: The introduction of a cyclopentyl group can increase the lipophilicity

of a molecule, which can improve its ability to cross cell membranes and enhance its

pharmacokinetic profile.

Conformational Rigidity: The cyclic nature of the cyclopentyl group introduces a degree of

conformational rigidity, which can lead to a more defined interaction with the target protein

and potentially increase binding affinity and selectivity.
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The Urea Moiety: A Key Player in Enzyme Inhibition
The urea functional group is a common feature in many enzyme inhibitors due to its ability to

form multiple hydrogen bonds with the active site of a protein. Urea derivatives can act as

substrate analogs, competitively inhibiting the enzyme.[1]
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Caption: General mechanism of enzyme inhibition by urea derivatives.

Urea-based inhibitors often mimic the transition state of the enzymatic reaction, binding tightly

to the active site and preventing the natural substrate from binding. The hydrogen bond donor

and acceptor capabilities of the urea moiety are critical for this interaction, forming a stable

complex with the enzyme.
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Applications in Medicinal Chemistry
Cyclopentylurea and its derivatives have been explored as potential therapeutic agents in

various disease areas, including:

Antiviral Agents: Some cyclopentylurea derivatives have shown inhibitory activity against

viral proteases, such as the NS3 protease of the hepatitis C virus.[1]

Anticancer Agents: The urea scaffold is present in numerous kinase inhibitors used in cancer

therapy. Derivatives of cyclopentylurea could potentially be developed as inhibitors of

protein kinases involved in cancer cell proliferation and survival.

Other Therapeutic Areas: The versatility of the cyclopentylurea scaffold makes it a

promising starting point for the development of inhibitors for a wide range of enzymes

implicated in various diseases.

Analytical Characterization
A comprehensive characterization of Cyclopentylurea is essential to confirm its identity and

purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed

information about the molecular structure, confirming the presence of the cyclopentyl and

urea moieties and their connectivity.

Infrared (IR) Spectroscopy: The IR spectrum of Cyclopentylurea will show characteristic

absorption bands for the N-H and C=O stretching vibrations of the urea group, as well as C-

H stretching and bending vibrations of the cyclopentyl ring.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound

and can provide information about its fragmentation pattern, further confirming its structure.

Melting Point Analysis: A sharp melting point is a good indicator of the purity of a crystalline

solid like Cyclopentylurea.

Safety and Handling
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As with any chemical compound, proper safety precautions should be taken when handling

Cyclopentylurea. It is advisable to consult the Safety Data Sheet (SDS) for detailed

information on potential hazards, handling, storage, and disposal. In general, it should be

handled in a well-ventilated area, and appropriate personal protective equipment (PPE), such

as gloves and safety glasses, should be worn.[1]

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b073516?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10051795/
https://www.benchchem.com/product/b073516?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10051795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10051795/
https://www.benchchem.com/product/b073516#cyclopentylurea-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b073516#cyclopentylurea-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b073516#cyclopentylurea-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b073516#cyclopentylurea-cas-number-and-chemical-identifiers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b073516?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

